6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC17713685
Molecular Formula: C10H4Br2N2O
Molecular Weight: 327.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Br2N2O |
|---|---|
| Molecular Weight | 327.96 g/mol |
| IUPAC Name | 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15) |
| Standard InChI Key | CZNFLIGIGBGSEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C#N |
Introduction
Chemical Identity and Molecular Characteristics
Structural Overview
The compound’s IUPAC name, 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile, reflects its substitution pattern (Fig. 1). The quinoline core is aromatic, with bromine atoms enhancing electrophilicity at the 6- and 8-positions. The ketone and nitrile groups introduce polar functionality, influencing solubility and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄Br₂N₂O | |
| Molecular Weight | 327.96 g/mol | |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 |
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Strong absorption bands at 2,212 cm⁻¹ (C≡N stretch), 1,680 cm⁻¹ (C=O stretch), and 1,604 cm⁻¹ (C=N stretch) confirm functional groups .
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¹H-NMR: Aromatic protons resonate between δ 8.69–9.10 ppm, while the NH proton appears as a singlet at δ 10.01 ppm (DMSO-d₆) .
Synthesis and Purification
Synthetic Routes
The primary synthesis involves bromination of 2-oxo-1,2-dihydroquinoline-3-carbonitrile using bromine (Br₂) in acetic acid under reflux. This method achieves moderate yields (40–60%) but requires optimization to minimize di-bromination byproducts. Alternative approaches include:
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Nucleophilic Aromatic Substitution: Reacting 6,8-dibromoquinoline precursors with cyanating agents like CuCN .
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Flow Chemistry: Continuous flow reactors enhance reaction efficiency and scalability, reducing side reactions .
Purification Techniques
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Recrystallization: Ethanol or ethyl acetate recrystallization removes unreacted starting materials.
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Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the pure product .
Structural and Computational Analysis
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-31G*) reveal:
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Electrostatic Potential: High electron density at the nitrile and ketone groups, making them reactive toward electrophiles .
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Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV suggests moderate stability under ambient conditions .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atoms undergo SNAr reactions with amines, thiols, and alkoxides. For example:
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Reaction with benzylamine yields 6,8-di(benzylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile .
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Hydrazine hydrate replaces bromine to form hydrazine derivatives, useful in heterocycle synthesis .
Cyclization Reactions
Heating with formamide generates quinazolinone derivatives, leveraging the nitrile’s cyclization potential :
Applications in Research and Industry
Medicinal Chemistry
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Antimicrobial Agents: Brominated quinolines exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Kinase Inhibitors: The nitrile group chelates ATP-binding sites, showing promise in cancer therapy.
Materials Science
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